2-[3,5-bis(2-aminophenyl)phenyl]aniline
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Overview
Description
2-[3,5-bis(2-aminophenyl)phenyl]aniline is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(2-aminophenyl)phenyl]aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(2-aminophenyl)phenyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-[3,5-bis(2-aminophenyl)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(2-aminophenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(4-aminophenyl)benzene
- 1,3,5-Tris(4-nitrophenyl)benzene
- 1,3,5-Tris(4-bromophenyl)benzene
Uniqueness
2-[3,5-bis(2-aminophenyl)phenyl]aniline is unique due to its specific arrangement of amino groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C24H21N3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[3,5-bis(2-aminophenyl)phenyl]aniline |
InChI |
InChI=1S/C24H21N3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H,25-27H2 |
InChI Key |
CTBCGPDGIWWKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3N)C4=CC=CC=C4N)N |
Origin of Product |
United States |
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